
2-(2-Chlorophenyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorophenyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a chlorophenyl group and a hydroxy group attached to a tetrahydroisoquinoline skeleton
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one typically involves multiple steps. One common method starts with the reaction of 2-chlorobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic conditions to form the tetrahydroisoquinoline core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2-(2-Chlorophenyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one can undergo various chemical reactions including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxy group or to reduce the aromatic ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a fully reduced tetrahydroisoquinoline.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-(2-Chlorophenyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.
作用機序
The mechanism of action of 2-(2-Chlorophenyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to influence pathways related to inflammation and cell proliferation .
類似化合物との比較
Similar Compounds
2-Chlorophenyl derivatives: Compounds like 2-chlorophenyl-1,2,3,4-tetrahydroisoquinoline share a similar structure but lack the hydroxy group.
Hydroxyisoquinolines: Compounds like 6-hydroxy-1,2,3,4-tetrahydroisoquinoline share the hydroxy group but have different substituents on the aromatic ring.
Uniqueness
2-(2-Chlorophenyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one is unique due to the presence of both the chlorophenyl and hydroxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications .
特性
CAS番号 |
918330-05-9 |
|---|---|
分子式 |
C15H12ClNO2 |
分子量 |
273.71 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-6-hydroxy-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C15H12ClNO2/c16-13-3-1-2-4-14(13)17-8-7-10-9-11(18)5-6-12(10)15(17)19/h1-6,9,18H,7-8H2 |
InChIキー |
RSIWRCWMORHRIW-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)C2=C1C=C(C=C2)O)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-{[6-(3,5-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12615732.png)
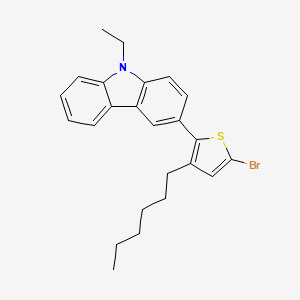



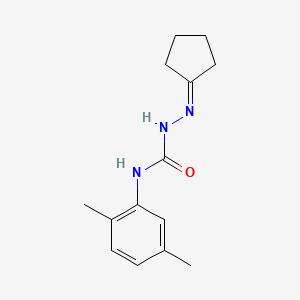
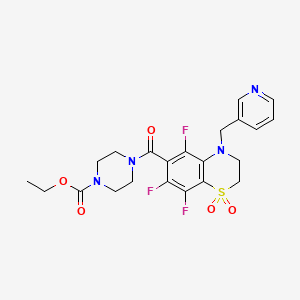

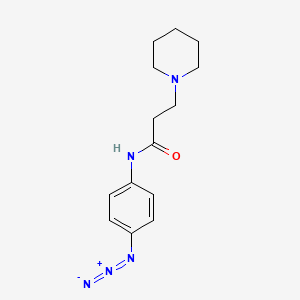
![(E)-1-[1-(Diphenylphosphanyl)-1H-pyrrol-2-yl]-N-phenylmethanimine](/img/structure/B12615797.png)
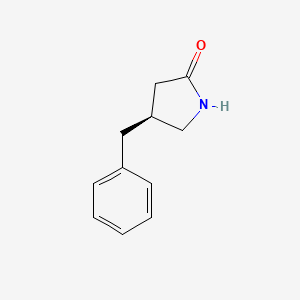
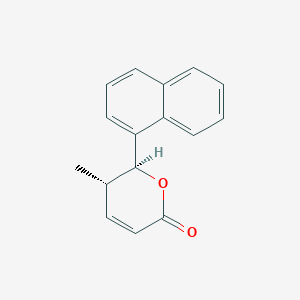
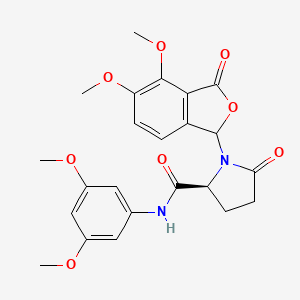
![(1S,3R,3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-benzyl-6'-chloro-7'-methylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12615820.png)
